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Compound of Interest

Compound Name: (R)-N-Boc-piperidine-2-methanol

Cat. No.: B159451 Get Quote

CAS Number: 134441-61-5

This technical guide provides an in-depth overview of (R)-N-Boc-piperidine-2-methanol, a
pivotal chiral building block in modern pharmaceutical development. Designed for researchers,

scientists, and professionals in drug discovery, this document details its physicochemical

properties, synthesis and purification protocols, analytical data, and its significant applications

in the creation of novel therapeutics.

Physicochemical and Analytical Data
(R)-N-Boc-piperidine-2-methanol is a white to off-white crystalline solid.[1] Its fundamental

properties are summarized below, providing a cornerstone for its application in complex

synthetic routes.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 134441-61-5 [2]

Molecular Formula C₁₁H₂₁NO₃ [2]

Molecular Weight 215.29 g/mol [1]

Melting Point 74-78 °C [1]

Boiling Point 308.0 ± 15.0 °C (Predicted) [1]

Density 1.059 ± 0.06 g/cm³ (Predicted) [1]

Solubility Soluble in Methanol [1]

pKa 15.08 ± 0.10 (Predicted) [1]

Table 2: Analytical Data

Analysis Type Data Reference

¹H NMR (300 MHz, CDCl₃) δ

(ppm)

4.29 (1H, m), 3.94 (1H, 2x br

s), 3.81 (1H; dd, J=10.8, 9.1

Hz), 3.61 (1H, dd, J=10.5, 5.9

Hz), 2.87 (1H, br t), 2.12 (1H,

br s), 1.53-1.73 (6H, m), 1.46

(9H, s)

[1]

¹³C NMR (75 MHz, CDCl₃) δ

(ppm)

156.6, 80.0, 61.9, 52.7, 40.1,

28.6, 25.5, 25.4, 19.8
[1]

Mass Spectrometry (EI) m/z
215 (M+), 184, 142, 128

(100%), 84, 57
[1]

Infrared (IR) ν (cm⁻¹) 3418, 2934, 1668 [1]

Experimental Protocols
The synthesis of (R)-N-Boc-piperidine-2-methanol is most commonly achieved through the

protection of the corresponding amine of (R)-piperidine-2-methanol. Below are detailed
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experimental protocols for its synthesis and purification.

Synthesis of (R)-N-Boc-piperidine-2-methanol
This protocol details the widely used method of N-protection of (R)-piperidine-2-methanol using

di-tert-butyl dicarbonate (Boc₂O).

Materials:

(R)-piperidine-2-methanol

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA)

Dichloromethane (DCM)

Water

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Dissolve (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM).

Add triethylamine (1.1 eq) to the solution at 0 °C.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.
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Purification
The crude (R)-N-Boc-piperidine-2-methanol is typically purified by column chromatography.

Materials:

Crude (R)-N-Boc-piperidine-2-methanol

Silica gel

Hexane

Ethyl acetate (EtOAc)

Procedure:

Prepare a silica gel column using a slurry of silica gel in hexane.

Dissolve the crude product in a minimal amount of the eluent.

Load the dissolved product onto the column.

Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[1]

Collect the fractions containing the purified product, monitoring by thin-layer chromatography

(TLC).

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure

(R)-N-Boc-piperidine-2-methanol as a white solid.

Applications in Drug Development
(R)-N-Boc-piperidine-2-methanol is a critical chiral intermediate in the synthesis of a variety

of pharmaceuticals, particularly those targeting the central nervous system and viral infections.

[2]

Synthesis of GABA Uptake Inhibitors
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This chiral building block is instrumental in the synthesis of GABA uptake inhibitors, such as

Tiagabine, which are used in the treatment of epilepsy.[3][4] The piperidine ring serves as a

scaffold to correctly orient the pharmacophoric elements for interaction with the GABA

transporter (GAT-1).
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Mechanism of Action for GABA Uptake Inhibitors.

Synthesis of CCR5 Antagonists for HIV Treatment
The piperidine scaffold derived from (R)-N-Boc-piperidine-2-methanol is a key component in

the development of C-C chemokine receptor type 5 (CCR5) antagonists.[5] These drugs, such

as Maraviroc, are entry inhibitors that block the HIV virus from entering host cells.
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Mechanism of HIV Entry Inhibition by CCR5 Antagonists.

Chiral Scaffold for Diverse Therapeutics
The inherent chirality and functionality of (R)-N-Boc-piperidine-2-methanol make it a valuable

scaffold for the synthesis of a wide range of other therapeutic agents, including local

anesthetics like Ropivacaine and Levobupivacaine, and other central nervous system-active

compounds.[6] The synthetic workflow often involves modification of the hydroxymethyl group

and/or deprotection and subsequent functionalization of the piperidine nitrogen.

Synthetic Modifications
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General Synthetic Workflow Utilizing (R)-N-Boc-piperidine-2-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. chemimpex.com [chemimpex.com]

3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity
studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-
piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives
of nipecotic acid and guvacine as anticonvulsant agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-
1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-N-Boc-
piperidine-2-methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159451#r-n-boc-piperidine-2-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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